molecular formula C12H14BrNO2 B2424120 Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate CAS No. 2055119-29-2

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B2424120
CAS No.: 2055119-29-2
M. Wt: 284.153
InChI Key: RLKOAZINJASHOA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate: is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:

    Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the para position relative to the ester group.

    Pyrrolidinylation: The brominated intermediate is then reacted with pyrrolidine under suitable conditions to replace the bromine atom with a pyrrolidin-1-yl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent substitution reactions, often using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.

Comparison with Similar Compounds

    Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate: Unique due to the presence of both a bromine atom and a pyrrolidine ring.

    Methyl 4-bromo-2-(morpholin-1-yl)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.

    Methyl 4-bromo-2-(piperidin-1-yl)benzoate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the pyrrolidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 4-bromo-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKOAZINJASHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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